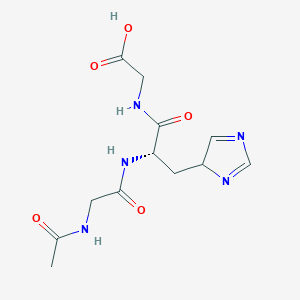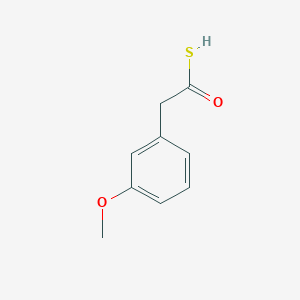![molecular formula C16H20N2 B13817643 N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylbenzidine, also known as 3,3’,5,5’-Tetramethylbenzidine, is a chromogenic substrate widely used in various biochemical assays. It is a white solid that forms a pale blue-green liquid in solution with ethyl acetate. This compound is particularly notable for its application in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry, where it serves as a visualizing reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylbenzidine is synthesized using 2,6-dimethylaniline as the raw material. The process involves activation, oxidative coupling, and purification steps to produce the pure compound . The reaction conditions typically require an oxidizing agent and a controlled environment to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of tetramethylbenzidine follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chemicals safely and efficiently. The final product is then purified and tested for quality before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Tetramethylbenzidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by peroxidase enzymes, such as horseradish peroxidase, which converts tetramethylbenzidine into a diimine complex .
Common Reagents and Conditions
The oxidation of tetramethylbenzidine typically involves hydrogen peroxide as the oxidizing agent. The reaction is often carried out in an acidic environment to facilitate the formation of the blue-colored diimine complex .
Major Products
The primary product of the oxidation reaction is the diimine complex, which imparts a blue color to the solution. This color change is often used as an indicator in various assays, including ELISA .
Scientific Research Applications
Tetramethylbenzidine has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various analytical techniques.
Biology: Employed in immunohistochemistry for staining procedures.
Medicine: Utilized in diagnostic assays, such as ELISA, to detect the presence of specific biomolecules.
Industry: Applied in the detection of chlorine in water and other environmental monitoring processes
Mechanism of Action
Tetramethylbenzidine acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes. The oxidation of tetramethylbenzidine to its diimine form involves a one-electron transfer process, resulting in a color change that can be measured spectrophotometrically . This mechanism is crucial for its application in various assays, where the color change serves as an indicator of the presence of specific analytes.
Comparison with Similar Compounds
Tetramethylbenzidine is often compared to other chromogenic substrates such as benzidine and o-phenylenediamine. Unlike benzidine, which is carcinogenic, tetramethylbenzidine is considered non-carcinogenic and safer for use in laboratory settings . Other similar compounds include:
Benzidine: Carcinogenic and less commonly used due to safety concerns.
o-Phenylenediamine: Also carcinogenic and has been largely replaced by safer alternatives like tetramethylbenzidine.
Tetramethylbenzidine stands out due to its safety profile and effectiveness as a chromogenic substrate, making it a preferred choice in many biochemical assays.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(4-aminophenyl)-N,N,2,3-tetramethylaniline |
InChI |
InChI=1S/C16H20N2/c1-11-12(2)16(18(3)4)10-9-15(11)13-5-7-14(17)8-6-13/h5-10H,17H2,1-4H3 |
InChI Key |
DZDLNRMSMZQTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)N(C)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


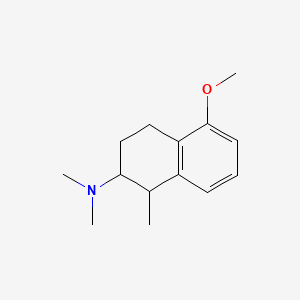
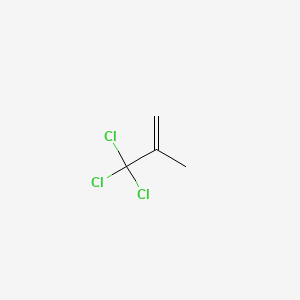
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)
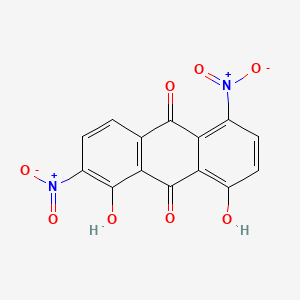
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
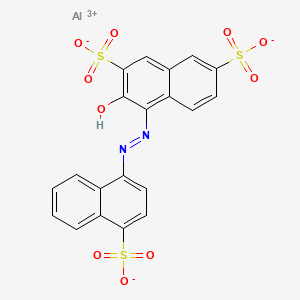
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
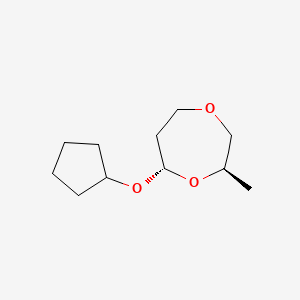
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)

